Home > Products > Screening Compounds P34080 > 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE -

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Catalog Number: EVT-3647551
CAS Number:
Molecular Formula: C15H11BrN4O2
Molecular Weight: 359.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

Compound Description: This compound, denoted as compound 4 in the study, features an imidazole ring linked to a 1,3-benzodioxole moiety via a propylidene bridge. It also incorporates an oxime functionality. The research investigates its potential as an antifungal agent precursor, characterizing it through spectroscopic techniques and single-crystal X-ray diffraction to confirm its structure and stereochemistry. []

Relevance: This compound shares the core 1,3-benzodioxole structure with 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole. The presence of heterocyclic rings (imidazole in compound 4, tetrazole in the target compound) and a linking propyl chain highlights a structural similarity and potential shared chemical properties. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently under clinical trials. It functions by increasing the levels of properly folded F508delCFTR at the cell surface. [, ]

Relevance: Both ABBV/GLPG-2222 and 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole contain the 1,3-benzodioxole moiety. Furthermore, ABBV/GLPG-2222 contains a 2,2-difluoro-1,3-benzodioxol-5-yl substituent, highlighting the significance of this specific structural motif in biological activity. [, ]

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. It displays high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes, critical for cancer progression. []

Relevance: AZD0530, similar to 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole, incorporates a substituted 1,3-benzodioxole unit. The presence of this common structure suggests potential similarities in their binding affinities or pharmacological profiles, although their target pathways differ. []

1-(2H-1,3-Benzodioxol-5-yl)-3-(morpholin-4-yl)propan-1-one (Mor)

Compound Description: Mor is a Mannich base synthesized and investigated for its potential inhibitory activity against the SARS-CoV-2 main protease (Mpro). Molecular docking studies revealed its strong binding affinity to the active site of Mpro. []

Relevance: Both Mor and 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole contain the 1,3-benzodioxole moiety, suggesting potential shared chemical properties. While their biological targets differ, the presence of this common structure allows for insights into structure-activity relationships. []

[4R-[4a, 6b(E)]]-6-[4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadienyl]-tetrahydro-4-hydroxy-2H-pyran-2-one

Compound Description: This compound is an amino acid salt derivative of a tetrazole compound. It is recognized as a potent HMG-CoA reductase inhibitor, exhibiting therapeutic potential against hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis. []

Relevance: This compound and 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole belong to the same chemical class of tetrazole derivatives. This shared structural feature, a five-membered ring with four nitrogen atoms, indicates potential similarities in their chemical reactivity and potential biological activities, despite their distinct structures. []

2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1)

Compound Description: PT1 is a novel small-molecule compound that functions as a specific activator of 5′-adenosine monophosphate-activated protein kinase (AMPK). []

Relevance: While not directly structurally related, PT1's role as an AMPK activator might be relevant in the context of 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole research if the latter exhibits activity on AMPK-related pathways. Further investigation would be needed to establish any potential connection. []

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (3HOI-BA-01)

Compound Description: 3HOI-BA-01 is a novel small compound identified as a potent inhibitor of mammalian target of rapamycin (mTOR) activation. It exhibits cardioprotective effects by inducing autophagy in cardiomyocytes. []

Relevance: 3HOI-BA-01, similar to 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole, incorporates a 1,3-benzodioxole unit within its structure. This shared structural motif, despite differences in the overall molecular architecture, might point to similarities in their binding preferences or physicochemical properties, although their biological targets differ. []

4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a selective and potent monoacylglycerol lipase (MAGL) inhibitor. It increases 2-arachidonoylglycerol (2-AG) levels, showing potential for treating neuropathic pain. []

Relevance: JZL184 possesses two 1,3-benzodioxole units, highlighting the significance of this structural feature in its biological activity. While the target of JZL184 differs from 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole, the shared presence of the 1,3-benzodioxole moiety allows for comparing structure-activity relationships and understanding the influence of this group on pharmacological properties. []

(6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide (CBK289001)

Compound Description: Identified through a small-molecule screening, CBK289001 acts as an inhibitor of Tartrate‐resistant acid phosphatase (TRAP/ACP5) activity. It exhibited efficacy in a migration assay, demonstrating potential as a lead compound for further development. []

Relevance: CBK289001 and 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzyl)-2H-tetrazole share the 1,3-benzodioxol-5-yl subunit. Despite variations in their overall structures and biological targets, the presence of this common fragment suggests potential shared characteristics regarding their binding modes or interactions with biological systems. []

Properties

Product Name

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl]tetrazole

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

InChI

InChI=1S/C15H11BrN4O2/c16-12-4-1-10(2-5-12)8-20-18-15(17-19-20)11-3-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2

InChI Key

BTTYPOJFZFQLSH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.